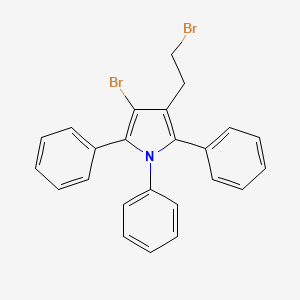![molecular formula C10H12O3 B12580852 Ethanone, 1-[4-hydroxy-3-(hydroxymethyl)-5-methylphenyl]- CAS No. 647029-25-2](/img/structure/B12580852.png)
Ethanone, 1-[4-hydroxy-3-(hydroxymethyl)-5-methylphenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[4-hydroxy-3-(hydroxymethyl)-5-methylphenyl]- is a chemical compound with the molecular formula C9H10O3. It is characterized by the presence of a hydroxy group, a hydroxymethyl group, and a methyl group attached to a phenyl ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-hydroxy-3-(hydroxymethyl)-5-methylphenyl]- can be achieved through several methods. One common method involves the refluxing of 3-chloromethyl-4-hydroxy-acetophenone with water for 3 hours, yielding the desired product with a 70% yield . This reaction typically requires controlled temperature and pressure conditions to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can help achieve high yields and purity suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-[4-hydroxy-3-(hydroxymethyl)-5-methylphenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxy and hydroxymethyl groups can be oxidized to form corresponding ketones and aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl ethanones.
Applications De Recherche Scientifique
Ethanone, 1-[4-hydroxy-3-(hydroxymethyl)-5-methylphenyl]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of respiratory conditions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of Ethanone, 1-[4-hydroxy-3-(hydroxymethyl)-5-methylphenyl]- involves its interaction with specific molecular targets and pathways. The hydroxy and hydroxymethyl groups play a crucial role in its biological activity, enabling it to interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-: Known for its use in organic synthesis and biological studies.
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Studied for its antimicrobial and anti-inflammatory properties.
Ethanone, 1-(3-hydroxyphenyl)-: Utilized in the synthesis of pharmaceuticals and fine chemicals.
Uniqueness
Ethanone, 1-[4-hydroxy-3-(hydroxymethyl)-5-methylphenyl]- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxymethyl group, in particular, provides additional sites for chemical modification, enhancing its versatility in various applications.
Propriétés
Numéro CAS |
647029-25-2 |
|---|---|
Formule moléculaire |
C10H12O3 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
1-[4-hydroxy-3-(hydroxymethyl)-5-methylphenyl]ethanone |
InChI |
InChI=1S/C10H12O3/c1-6-3-8(7(2)12)4-9(5-11)10(6)13/h3-4,11,13H,5H2,1-2H3 |
Clé InChI |
GYZTVMUVMWMWER-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)CO)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


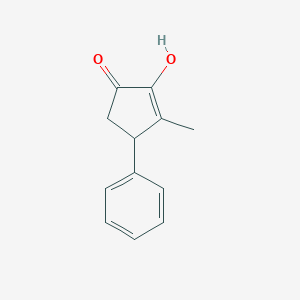
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide](/img/structure/B12580771.png)
![(4S)-6-[4-(Dimethylamino)phenyl]-4-hydroxyhex-5-en-2-one](/img/structure/B12580777.png)
![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12580785.png)


![(Z)-[bis(3-nitropropyl)amino]-hydroxyimino-oxidoazanium](/img/structure/B12580815.png)
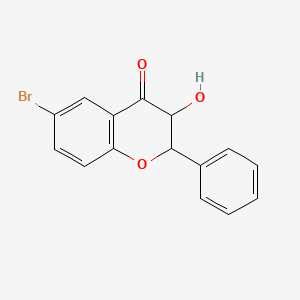
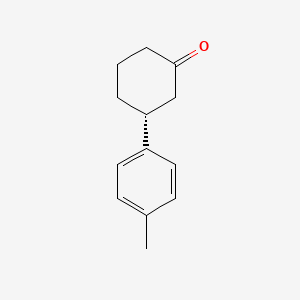
![6-[(3,5-dimethoxyphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12580828.png)
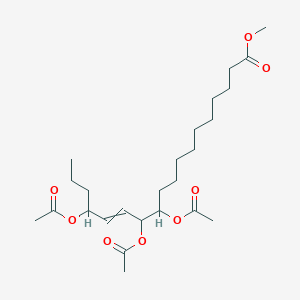
![Acetamide, N-(2-hydroxyphenyl)-2-[(4-hydroxyphenyl)thio]-](/img/structure/B12580856.png)
![1-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-3-[2-[[3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexyl]urea](/img/structure/B12580862.png)
